Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
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Overview
Description
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate is a synthetic organic compound with the molecular formula C23H17N4NaO7S. It is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
The synthesis of Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate typically involves a multi-step process. The key steps include:
Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-6-(phenylamino)naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Chemical Reactions Analysis
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include sodium dithionite for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate has several scientific research applications:
Chemistry: It is used as a pH indicator due to its color change properties in different pH environments.
Biology: The compound is used in staining techniques for microscopy to highlight specific structures within biological samples.
Industry: It is widely used as a dye in textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or binding affinity .
Comparison with Similar Compounds
Similar compounds to Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate include other azo dyes like:
Methyl Orange: Used as a pH indicator with a different color change range.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Used for staining lipids in biological samples.
What sets this compound apart is its unique combination of functional groups, which provides distinct chemical and physical properties .
Properties
CAS No. |
6222-55-5 |
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Molecular Formula |
C23H17N4NaO7S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
sodium;6-anilino-4-hydroxy-5-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18N4O7S.Na/c1-34-21-12-16(27(29)30)8-10-18(21)25-26-23-19(24-15-5-3-2-4-6-15)9-7-14-11-17(35(31,32)33)13-20(28)22(14)23;/h2-13,24,28H,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
MTSYJFXRUHYXME-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])NC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
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